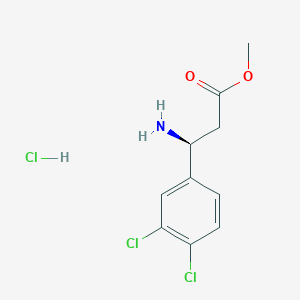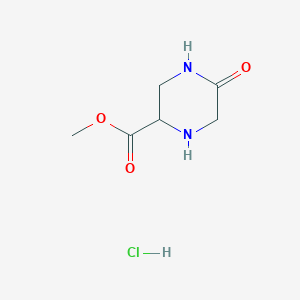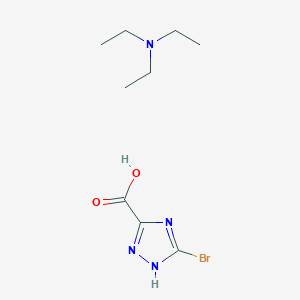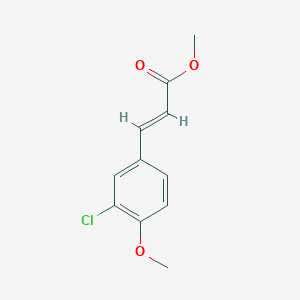
Pyridine-2,6-bis(N-phenyl)carboxamide
Übersicht
Beschreibung
Pyridine-2,6-bis(N-phenyl)carboxamide is a chemical compound that has been studied for its potential antimicrobial properties . It is also known as 2,6-bis(N-phenylcarbamoyl)pyridine .
Synthesis Analysis
The synthesis of Pyridine-2,6-bis(N-phenyl)carboxamide involves several steps. It starts with 2,6-pyridinedicarbonyl dichloride, which is coupled with L-alanine or 2-methyl-alanine methyl ester to produce the corresponding 2,6-bis-carboxamide pyridine methyl esters . These esters are then subjected to hydrazonolysis with hydrazine hydrate to produce the corresponding bis-hydrazides . Finally, these hydrazides are treated with appropriate aromatic or heterocyclic aldehydes to produce the final product .Molecular Structure Analysis
The molecular structure of Pyridine-2,6-bis(N-phenyl)carboxamide is characterized by a pyridine ring bridged by two carboxamide groups . The molecular formula is C19H15N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyridine-2,6-bis(N-phenyl)carboxamide include coupling, hydrazonolysis, and treatment with aldehydes . The exact details of these reactions would require further study.Physical And Chemical Properties Analysis
Pyridine-2,6-bis(N-phenyl)carboxamide has a molecular weight of 317.341 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 399.4±27.0 °C at 760 mmHg, and a flash point of 195.3±23.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Organogold Chemistry Ligand
2-N,6-N-diphenylpyridine-2,6-dicarboxamide serves as a tridentate [C?N?C] dianionic ligand in organogold(III) chemistry. This application is significant because it involves the formation of complexes that can be used in various chemical transformations .
Reducing Agent
The compound can add an electron from alkali metals in THF to give a radical anion, which acts as a powerful reducing agent. This property is useful in synthetic chemistry for the reduction of various substrates .
Catalysis
Amides derived from pyridine-2,6-dicarboxylic acid, like 2-N,6-N-diphenylpyridine-2,6-dicarboxamide, are of interest for potential applications in catalysis. They can facilitate chemical reactions by acting as catalysts or part of catalyst systems .
Coordination Chemistry
These compounds are also explored for their role in coordination chemistry where they can bind to metals and form coordination complexes with potential applications in material science and catalysis .
Molecular Devices
The structural features of 2-N,6-N-diphenylpyridine-2,6-dicarboxamide make it a candidate for use in molecular devices. Its ability to form stable structures can be harnessed in the design of molecular electronics .
Immunomodulation
Compounds like 2-N,6-N-diphenylpyridine-2,6-dicarboxamide have been disclosed for use as immunomodulators. They can modulate the immune system and are useful in treating diseases or disorders such as cancer or infections .
Antimicrobial Activity
Newly synthesized compounds derived from pyridine-2,6-bis-carboxamide have been screened for their bactericidal and fungicidal activities. This suggests potential applications in developing new antimicrobial agents .
Pharmaceutical Compositions
Due to its biological activity, 2-N,6-N-diphenylpyridine-2,6-dicarboxamide may be included in pharmaceutical compositions for therapeutic purposes .
Wirkmechanismus
Target of Action
Compounds based on a pyridine-2,6-dicarboxamide fragment have been noted for their roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites .
Mode of Action
It’s known that pyridine-2,6-dicarboxamide-based compounds play significant roles in coordination chemistry, potentially interacting with their targets to stabilize reactive species and model the active sites of certain metalloenzymes .
Biochemical Pathways
Compounds with a similar structure have been associated with catalytic organic transformations .
Pharmacokinetics
The compound has a predicted density of 1.320±0.06 g/cm3 .
Result of Action
Compounds with a similar structure have been associated with sensing and recognition applications .
Action Environment
The compound has a predicted melting point of 278 °c and a predicted boiling point of 3994±270 °C .
Eigenschaften
IUPAC Name |
2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(20-14-8-3-1-4-9-14)16-12-7-13-17(22-16)19(24)21-15-10-5-2-6-11-15/h1-13H,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFKNITTXYNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330032 | |
| Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
CAS RN |
61414-14-0 | |
| Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)






![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)

